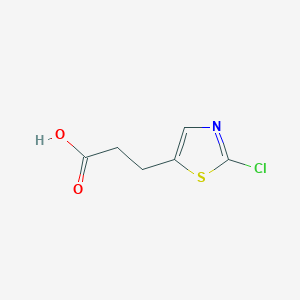
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring substituted with a chlorine atom at the second position and a propanoic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloroacetyl chloride and thiourea, the thiazole ring can be formed, which is then followed by the addition of a propanoic acid group through a series of reactions involving intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiazole ring or the propanoic acid group.
Substitution: The chlorine atom on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom and propanoic acid group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has an amino group instead of a chlorine atom, which may alter its chemical reactivity and biological activity.
2-(2-Chloro-1,3-thiazol-5-yl)acetic acid: Similar structure but with an acetic acid group, which may affect its solubility and reactivity.
5-(2-Chloro-1,3-thiazol-4-yl)pentanoic acid: A longer carbon chain that may influence its physical properties and applications.
Uniqueness: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C6H6ClNO2S |
|---|---|
分子量 |
191.64 g/mol |
IUPAC 名称 |
3-(2-chloro-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H6ClNO2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |
InChI 键 |
GDHJKZVYCGLEJP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)Cl)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


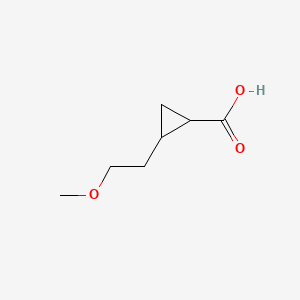


![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
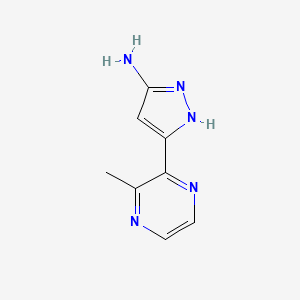
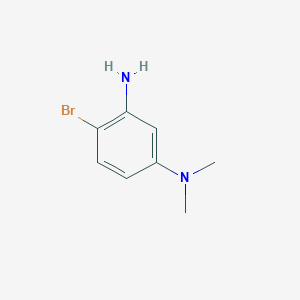
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
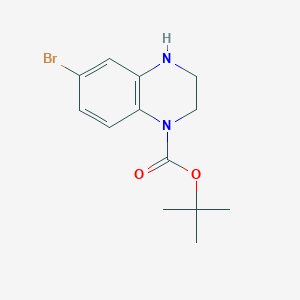
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)


![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)


